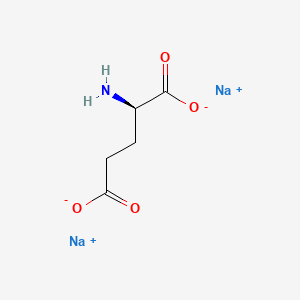
Sodium D-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium D-glutamate, also known as monosodium glutamate, is the sodium salt of D-glutamic acid. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. This compound is found naturally in some foods, such as tomatoes and cheese, and is widely recognized for its role in enhancing the umami flavor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium D-glutamate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins with hydrochloric acid to break down peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.
Chemical Synthesis: This method uses acrylonitrile as a starting material, which undergoes a series of chemical reactions to produce glutamic acid.
Bacterial Fermentation: This is the most common industrial method, where specific bacteria, such as Corynebacterium glutamicum, ferment carbohydrates to produce glutamic acid.
Industrial Production Methods
The industrial production of this compound primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting carbohydrates, such as glucose or molasses, with bacteria that produce glutamic acid. The glutamic acid is then extracted and neutralized with sodium hydroxide to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium D-glutamate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other compounds, such as gamma-aminobutyric acid (GABA).
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Products can include various oxidized forms of glutamic acid.
Reduction: Gamma-aminobutyric acid (GABA) is a major product of reduction reactions.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium D-glutamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is used to study neurotransmission and receptor activity due to its role as an excitatory neurotransmitter.
Medicine: It is used in research on neurological disorders, such as epilepsy and neurodegenerative diseases, due to its involvement in excitotoxicity.
Industry: This compound is widely used in the food industry as a flavor enhancer and in the production of various food products
Mecanismo De Acción
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, which increase transmembrane calcium and sodium fluxes. The metabotropic receptors are G protein-coupled receptors that release secondary messengers or influence ion channels through G protein subunits . Free glutamic acid cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparación Con Compuestos Similares
Sodium D-glutamate is unique compared to other similar compounds due to its specific role in enhancing the umami flavor and its widespread use in the food industry. Similar compounds include:
Disodium Inosinate: Another flavor enhancer often used in combination with this compound to enhance savory flavors.
Disodium Guanylate: Similar to disodium inosinate, it is used to enhance the umami flavor in foods.
L-glutamic Acid: The parent compound of this compound, used in various biochemical processes and as a neurotransmitter
This compound’s unique properties and widespread applications make it a valuable compound in both scientific research and industry.
Propiedades
Número CAS |
28223-73-6 |
|---|---|
Fórmula molecular |
C5H7NNa2O4 |
Peso molecular |
191.09 g/mol |
Nombre IUPAC |
disodium;(2R)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |
Clave InChI |
PXEDJBXQKAGXNJ-HWYNEVGZSA-L |
SMILES isomérico |
C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















